4-(4-Bromo-3-methoxyphenoxy)piperidine
Description
4-(4-Bromo-3-methoxyphenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent at the 4-position of the piperidine ring. The phenoxy group is further substituted with a bromine atom at the 4-position and a methoxy group at the 3-position.
Properties
IUPAC Name |
4-(4-bromo-3-methoxyphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-12-8-10(2-3-11(12)13)16-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRAFDKGRUVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCNCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-methoxyphenoxy)piperidine typically involves the reaction of 4-bromo-3-methoxyphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where the phenol group reacts with piperidine in the presence of a suitable catalyst and solvent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-3-methoxyphenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Bromo-3-methoxyphenoxy)piperidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(4-Bromo-3-methoxyphenoxy)piperidine exerts its effects depends on its specific application. For instance, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-bromo-3-methoxy combination creates a mixed electronic environment, contrasting with purely electron-withdrawing (e.g., 4-CF3O in ) or electron-donating (e.g., 3-methoxy in ) substituents.
- Biological Relevance : UK-78,282 demonstrates that bulky substituents on piperidine (e.g., diphenylmethoxymethyl) can enhance binding to ion channels like Kv1.3 , suggesting that substituent size and polarity are critical for target engagement.
Comparison with Other Compounds :
- 4-(4-Trifluoromethoxy-phenyl)piperidine : Synthesized via nucleophilic aromatic substitution or coupling reactions, leveraging the reactivity of trifluoromethoxy groups .
- UK-78,282 : Requires multi-step synthesis, including recrystallization and column chromatography for purification .
- Fluorinated Analogs : Fluorine introduction often involves halogen exchange (e.g., Balz-Schiemann reaction) or direct fluorination, differing from bromine’s use in Suzuki couplings (e.g., Compound 44 in ).
Physicochemical Properties
- Lipophilicity: The bromine atom increases lipophilicity (logP) compared to fluoro analogs (e.g., 4-(4-fluorophenoxy)piperidine ), while the methoxy group may enhance solubility relative to non-polar substituents.
- Stability : Bromine’s higher atomic weight and polarizability may improve stability under thermal or photolytic conditions compared to fluorine .
Biological Activity
4-(4-Bromo-3-methoxyphenoxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with a suitable aryl bromide derivative. The introduction of the bromo and methoxy groups on the phenyl ring enhances the compound's biological activity by influencing its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown promising results in inhibiting cell migration and inducing apoptosis in cancer cell lines such as A375 melanoma cells. The mechanisms involve:
- Cell Cycle Arrest : Compounds induce G2/M phase arrest, leading to reduced cell proliferation.
- Apoptosis Induction : Increased apoptotic rates were observed following treatment, with significant elevations in apoptotic markers.
- MMP Inhibition : The expression of matrix metalloproteinases (MMPs), particularly MMP-9, is suppressed, which is crucial for metastasis prevention.
| Mechanism | Effect |
|---|---|
| Cell Cycle Arrest | G2/M phase arrest in A375 cells |
| Apoptosis | Increased apoptotic rates (4.3% to 61.4% over 48h) |
| MMP Inhibition | Decreased MMP-9 levels |
These findings suggest that this compound and its analogs may serve as effective agents in cancer therapy by targeting key pathways involved in tumor progression and metastasis.
Neuropharmacological Effects
Piperidine derivatives are known for their interactions with neurotransmitter systems. Research indicates that compounds with a piperidine structure can exhibit:
- Dopamine Transporter Inhibition : Similar structures have been shown to selectively inhibit the human dopamine transporter (DAT), which is pivotal in conditions like addiction and Parkinson's disease.
- Monoamine Oxidase Inhibition : Some studies suggest potential inhibitory effects on monoamine oxidase (MAO) enzymes, which play a role in mood regulation and neuroprotection.
Case Studies
- Antitumor Activity : A study demonstrated that a related piperidine compound significantly inhibited tumor growth in vivo models, showcasing its potential as an antitumor agent.
- Neuroprotective Effects : Another investigation found that piperidine derivatives could enhance endocannabinoid levels in the brain, suggesting a role in neuroprotection and pain modulation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Substituent Positioning : The position of bromine and methoxy groups significantly affects binding affinity and selectivity for biological targets.
- Ring Modifications : Alterations to the piperidine ring can enhance or diminish activity against specific pathways, indicating a need for careful design in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
